molecular formula C14H19NO3S B2563139 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide CAS No. 459413-84-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide

Cat. No.: B2563139
CAS No.: 459413-84-4
M. Wt: 281.37
InChI Key: KDUOBOOPMUHOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a phenethylacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Acetamide Formation: The phenethyl group is introduced through an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the sulfone-containing tetrahydrothiophene with the phenethylacetamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The phenethylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Further oxidized sulfone derivatives

    Reduction: Sulfide or sulfoxide derivatives

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving sulfone-containing compounds.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various biochemical reactions, potentially modulating enzyme activity and receptor binding. The phenethylacetamide moiety may contribute to the compound’s ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide is unique due to its specific combination of a sulfone-containing tetrahydrothiophene ring and a phenethylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12(16)15(14-8-10-19(17,18)11-14)9-7-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUOBOOPMUHOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.